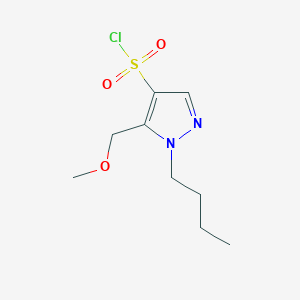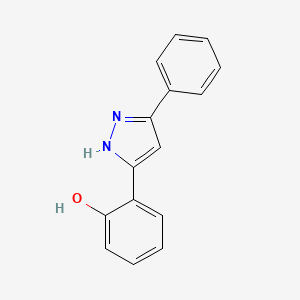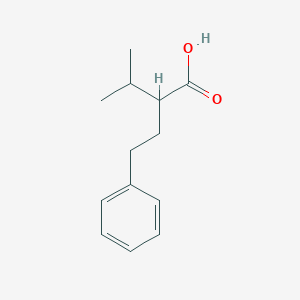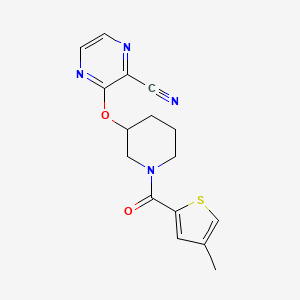
4-(Pyrrolidin-2-yl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyrrolidin-2-yl)benzamide hydrochloride is a compound that contains a five-membered pyrrolidine ring . This ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound’s IUPAC name is this compound .
Molecular Structure Analysis
The molecular weight of this compound is 226.71 . Its InChI code is 1S/C11H14N2O.ClH/c12-11(14)9-5-3-8(4-6-9)10-2-1-7-13-10;/h3-6,10,13H,1-2,7H2,(H2,12,14);1H .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study by Murmu et al. (2019) on Schiff bases similar to "4-(Pyrrolidin-2-yl)benzamide hydrochloride" demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid environments. The research highlighted the role of molecular structure in enhancing corrosion resistance, suggesting potential applications in materials protection and industrial maintenance (Murmu et al., 2019).
Crystallography and Polymorphism
Yanagi et al. (2000) explored the crystalline forms of a closely related compound, demonstrating the importance of structural analysis in understanding compound stability and reactivity. This research could inform pharmaceutical development, particularly in optimizing drug formulation and delivery (Yanagi et al., 2000).
Photocatalytic Degradation
A study on the photocatalytic degradation of pyridine (a core structure in related compounds) by Maillard-Dupuy et al. (1994) showed its effective removal from water using TiO2. This suggests applications in environmental cleanup and wastewater treatment by targeting specific organic pollutants (Maillard-Dupuy et al., 1994).
Conducting Polymers
Research by Sotzing et al. (1996) on conducting polymers derived from pyrrole-based monomers hints at applications in electronics and materials science. Such compounds could be used in developing novel conductive materials with specific electrical properties (Sotzing et al., 1996).
Histone Deacetylase Inhibition
A study by Zhou et al. (2008) described the synthesis and biological evaluation of a molecule inhibiting histone deacetylases, a target for cancer therapy. This illustrates the potential pharmaceutical applications of similar compounds in developing new treatments for cancer and other diseases (Zhou et al., 2008).
Wirkmechanismus
Safety and Hazards
The safety information for 4-(Pyrrolidin-2-yl)benzamide hydrochloride indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The pyrrolidine ring, a key component of 4-(Pyrrolidin-2-yl)benzamide hydrochloride, is a versatile scaffold for novel biologically active compounds . Therefore, it is expected that this compound could be used as a starting point for the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
4-pyrrolidin-2-ylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-11(14)9-5-3-8(4-6-9)10-2-1-7-13-10;/h3-6,10,13H,1-2,7H2,(H2,12,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDAJPVYSWDBDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-[(2-Cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] (E)-3-(2-chlorophenyl)prop-2-enoate](/img/structure/B2612868.png)
![1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine](/img/structure/B2612872.png)


![5-Chloro-2-methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2612878.png)
![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B2612879.png)
![1-[(2-Hydroxyphenyl)methyl]piperidin-3-ol](/img/structure/B2612880.png)


![N-(4-methoxybenzyl)-4-(pyridin-4-yloxy)-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2612885.png)
